molecular formula C9H9FN2O4 B1382906 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid CAS No. 1564821-05-1

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid

Cat. No.: B1382906
CAS No.: 1564821-05-1
M. Wt: 228.18 g/mol
InChI Key: WUEQHJJDPRMPAS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of benzoic acid, characterized by the presence of a dimethylamino group, a fluorine atom, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(Dimethylamino)-2-fluorobenzoic acid, followed by oxidation and purification steps. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing nitric acid and sulfuric acid as nitrating agents. The reaction is carefully monitored to maintain safety and efficiency. Post-reaction, the product is purified through crystallization or other separation techniques to achieve the required quality for commercial use.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Reduction: 4-(Dimethylamino)-2-fluoro-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of the dimethylamino group and the nitro group allows it to participate in electron transfer reactions, potentially affecting various biochemical pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in studying molecular interactions and reactions.

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 2-Fluoro-5-nitrobenzoic acid
  • 4-(Dimethylamino)-2-fluorobenzoic acid

Comparison: 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid is unique due to the simultaneous presence of the dimethylamino group, fluorine atom, and nitro group. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to its analogs. For instance, the presence of the fluorine atom increases the compound’s lipophilicity, enhancing its ability to interact with biological membranes.

Properties

IUPAC Name

4-(dimethylamino)-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-11(2)7-4-6(10)5(9(13)14)3-8(7)12(15)16/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEQHJJDPRMPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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